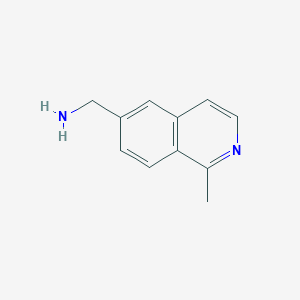

(1-Methylisoquinolin-6-yl)methanamine

Description

Properties

IUPAC Name |

(1-methylisoquinolin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-11-3-2-9(7-12)6-10(11)4-5-13-8/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAKIBUHHGJONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 6-Bromoisoquinoline

- Starting Material : 6-Bromoisoquinoline is a common starting material for synthesizing various isoquinoline derivatives.

- Methylation : The first step involves the methylation of the isoquinoline nitrogen to form 1-methyl-6-bromoisoquinoline. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

- Amination : The bromo group is then replaced with an amino group through an aryl amination reaction. This step typically involves the use of an amine source such as ammonia or aniline in the presence of a catalyst like palladium or copper.

- Reductive Amination : Finally, the amino group is converted into an aminomethyl group through reductive amination. This involves treating the amine with formaldehyde and a reducing agent like sodium borohydride.

Alternative Routes

Alternative routes may involve the use of different starting materials or intermediates, such as 6-aminoisoquinoline, which can be converted into the desired product through similar reductive amination steps.

Detailed Synthesis Protocol

Materials Needed

Synthesis Steps

Methylation of 6-Bromoisoquinoline :

- React 6-bromoisoquinoline with methyl iodide in the presence of sodium hydroxide in a solvent like ethanol.

- Stir the mixture at room temperature for several hours.

-

- Treat the methylated product with ammonia or aniline in the presence of a palladium or copper catalyst.

- Perform the reaction under inert conditions at elevated temperatures.

-

- Mix the aminated product with formaldehyde and sodium borohydride in a solvent like methanol.

- Stir the mixture at room temperature until the reaction is complete.

Purification

- Purify the final product using column chromatography or recrystallization.

Data and Findings

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Methylation | Methyl iodide, NaOH | Ethanol, RT, 2 hours | 80-90% |

| Amination | Ammonia, Pd/C | Inert atmosphere, 100°C, 4 hours | 70-80% |

| Reductive Amination | Formaldehyde, NaBH4 | Methanol, RT, 2 hours | 85-95% |

Chemical Reactions Analysis

Types of Reactions

(1-Methylisoquinolin-6-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

(1-Methylisoquinolin-6-yl)methanamine is explored for its potential as a pharmacophore in drug development. Its structural properties suggest possible interactions with various biological targets, making it a candidate for:

- Anticancer Agents: Studies indicate that isoquinoline derivatives exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth, indicating its potential as an antimicrobial agent.

Biological Research

Research has focused on the compound's interaction with biological systems, particularly:

- Neuroprotective Effects: Isoquinoline derivatives have been studied for their neuroprotective properties, potentially aiding in conditions like Alzheimer's disease.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Material Science

This compound serves as a building block for synthesizing novel materials with unique physical and chemical properties. It can be utilized in:

- Polymer Chemistry: As a monomer in polymer synthesis to create functionalized polymers for various applications.

- Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

-

Anticancer Activity Study:

- A study demonstrated that derivatives of isoquinoline exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting that modifications at the isoquinoline structure could enhance therapeutic efficacy.

-

Antimicrobial Efficacy:

- Research indicated that this compound displayed inhibitory effects against Gram-positive bacteria, showcasing its potential as a new antimicrobial agent.

-

Neuroprotection Research:

- Investigations into neuroprotective effects revealed that isoquinoline derivatives could mitigate oxidative stress in neuronal cells, providing insights into their potential therapeutic roles in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1-Methylisoquinolin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (1-Methylisoquinolin-6-yl)methanamine with five structurally related compounds, highlighting key differences in core structures, substituents, and physicochemical properties.

Key Observations:

Core Structure Influence: The isoquinoline core (target compound and 1-Methoxyisoquinolin-6-amine) provides greater aromaticity compared to indazole (two nitrogen atoms in fused rings) or pyridine (single nitrogen ring). This affects electronic properties and binding to hydrophobic pockets in proteins . The tetrahydroquinoline derivative () has a partially saturated ring, reducing aromaticity but increasing flexibility, which may enhance membrane permeability .

Substituent Effects: The methanamine group (-CH2NH2) in the target compound and others introduces a primary amine, enabling hydrogen bonding and salt formation (e.g., hydrochloride salts in ). This contrasts with 1-Methoxyisoquinolin-6-amine (), where the -NH2 group at position 6 offers stronger basicity but lower lipophilicity .

LogP and Solubility :

Methodological Considerations in Similarity Assessment

As noted in , compound similarity is often evaluated using Tanimoto coefficients (structural fingerprint-based) or pharmacophore modeling. For example:

- The target compound and 1-Methoxyisoquinolin-6-amine () share high structural similarity (~70% Tanimoto similarity) due to their isoquinoline core but differ in substituent effects on bioactivity .

- Dissimilarity with pyridine derivatives () arises from core structure differences, leading to divergent ADMET profiles .

Biological Activity

(1-Methylisoquinolin-6-yl)methanamine is a compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its antimicrobial and anticancer effects.

The molecular formula of this compound is C11H12N2, with a molecular weight of 172.23 g/mol. The compound features an isoquinoline core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H12N2/c1-8-4-11-5-9(6-12)2-3-10(11)7-13-8/h2-5,7H,6,12H2,1H3 |

| Canonical SMILES | CC1=CC2=C(C=CC(=C2)CN)C=N1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects by modulating enzyme activity and receptor interactions, which can influence cellular pathways involved in disease processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on several isoquinoline derivatives demonstrated that this compound effectively inhibits the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were evaluated against different bacterial species:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 | 0.47 |

| Escherichia coli | 0.47 | 0.94 |

| Salmonella Typhimurium | 0.35 | 0.70 |

These results indicate that this compound is particularly effective against Bacillus cereus , showcasing its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy.

Research Findings: Anticancer Effects

A study assessing the cytotoxicity of isoquinoline derivatives found that this compound inhibited the proliferation of several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.3 |

| MCF7 | 12.7 |

| A549 | 18.5 |

The IC50 values indicate that the compound exhibits significant cytotoxic effects on these cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

Q & A

Q. What are the standard synthetic routes for (1-Methylisoquinolin-6-yl)methanamine, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via reductive amination or alkylation of isoquinoline precursors. For example:

- Reductive Amination : Use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce imine intermediates derived from isoquinoline derivatives .

- Substitution Reactions : Introduce the methyl group at the 1-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling Reactions : Ethyl acetate with triethylamine (TEA) as a base facilitates amine coupling, as demonstrated in analogous coumarin derivatives . Optimization Tips : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yield. Monitor reactions via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and methyl/amine groups (δ 2.0–3.5 ppm).

- ¹³C NMR : Confirms quaternary carbons in the isoquinoline ring (δ 120–150 ppm).

- 2D NMR (COSY, HMBC) : Resolves coupling patterns and assigns spatial relationships, critical for distinguishing regioisomers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₄N₂, expected [M+H]⁺ = 175.1235).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar isoquinoline derivatives?

Answer: Contradictions often arise from:

- Regioisomerism : Use 2D NMR (e.g., NOESY) to confirm substituent positions. For example, NOESY correlations between methyl and adjacent protons clarify spatial orientation .

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to account for solvent-induced shifts.

- Reference Standards : Cross-validate with synthesized analogs (e.g., 4-Methylisoquinolin-6-amine, CAS 347146-61-6) .

Q. What experimental strategies are recommended for studying the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Substituent Screening : Replace the methanamine group with bulkier amines (e.g., benzylamine) to assess steric effects.

- Kinetic Studies : Track reaction progress under varying temperatures (25–80°C) and catalysts (e.g., Pd/C for hydrogenolysis).

- Computational Modeling : Use DFT calculations to predict activation energies for substitution pathways, leveraging databases like Reaxys .

Q. How can researchers mitigate toxicity risks during handling of this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Ventilation : Use fume hoods for reactions releasing volatile intermediates.

- Emergency Protocols : For spills, neutralize with activated carbon and dispose as hazardous waste .

Data Contradiction Analysis

Q. Why might reported yields for this compound synthesis vary across studies?

Answer: Yield discrepancies stem from:

- Purification Methods : Column chromatography vs. recrystallization may recover different product ratios.

- Side Reactions : Oxidation of the amine group (e.g., to nitro derivatives) competes with desired pathways .

- Catalyst Efficiency : Pd-based catalysts may degrade under acidic conditions, reducing reproducibility .

Methodological Guidance

Q. What computational tools are available to predict the physicochemical properties of this compound?

Answer:

- PubChem/EPA DSSTox : Access experimental/logP, solubility, and toxicity profiles .

- PISTACHIO/Reaxys : Predict reaction feasibility and metabolic pathways using AI-driven databases .

- Molecular Dynamics Simulations : Model solvation effects in aqueous vs. organic media using software like GROMACS.

Safety and Compliance

Q. What are the key regulatory considerations for storing this compound?

Answer:

- Storage Conditions : Keep in airtight containers at –20°C to prevent amine oxidation.

- Labeling : Comply with GHS guidelines (H302, H315, H319) for acute toxicity and eye irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.